molecular formula C24H21FN2O3S B2507925 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide CAS No. 686743-93-1

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide

Cat. No.: B2507925
CAS No.: 686743-93-1
M. Wt: 436.5
InChI Key: NURBQZZZBRBHSQ-UHFFFAOYSA-N
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Description

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with an indole core, a fluorobenzyl group, and a sulfonyl-acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The indole derivative is then alkylated with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Sulfonylation: The resulting compound undergoes sulfonylation with sulfonyl chloride to introduce the sulfonyl group.

    Acetamide Formation: Finally, the compound is reacted with p-toluidine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Mechanism of Action

The mechanism of action of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core may interact with various enzymes and receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity, while the sulfonyl-acetamide moiety may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(3-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
  • 2-((1-(3-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
  • 2-((1-(3-bromobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide

Uniqueness

Compared to similar compounds, 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding interactions with target proteins, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-17-9-11-20(12-10-17)26-24(28)16-31(29,30)23-15-27(22-8-3-2-7-21(22)23)14-18-5-4-6-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURBQZZZBRBHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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